
Ethyl 2'-cyanobiphenyl-3-carboxylate
Overview
Description
Ethyl 2'-cyanobiphenyl-3-carboxylate is a biphenyl derivative featuring a cyano (-CN) group at the 2' position of one aromatic ring and an ethyl ester (-COOEt) at the 3-position of the adjacent ring. This compound has been investigated in biomedical research, particularly in studies exploring postoperative memory decline in animal models .
Preparation Methods
Suzuki-Miyaura Cross-Coupling as the Primary Synthetic Route
The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for constructing the biphenyl scaffold of ethyl 2'-cyanobiphenyl-3-carboxylate. This palladium-catalyzed reaction enables the coupling of a boronic acid derivative with a halogenated aromatic compound under mild conditions.
Reaction Components and Mechanism
The synthesis involves two key intermediates:
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Boronic acid component : Ethyl 3-boronobenzoate, synthesized via halogen exchange from ethyl 3-iodobenzoate using triisopropyl borate and a palladium catalyst.
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Halogenated component : 2-Cyanophenyl bromide or iodide, prepared through bromination or iodination of 2-cyanobenzene.
The coupling proceeds via oxidative addition of the aryl halide to palladium(0), transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond .
Standard Reaction Conditions
Parameter | Specification |
---|---|
Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) |
Base | K₂CO₃ or Na₂CO₃ |
Solvent | THF/H₂O (3:1) or DMF |
Temperature | 80–100°C |
Reaction Time | 12–48 hours |
Yield | 65–75% |
A representative procedure involves heating ethyl 3-boronobenzoate (1.2 equiv) and 2-cyanophenyl iodide (1.0 equiv) in tetrahydrofuran/water with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ at 85°C for 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane), yielding the target compound as a white solid.
Ullmann Coupling as an Alternative Approach
For substrates sensitive to palladium, the Ullmann coupling offers a copper-mediated alternative. This method couples aryl halides at elevated temperatures but typically requires longer reaction times and provides moderate yields.
Reaction Setup
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Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand
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Base : Cs₂CO₃
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Solvent : DMSO or DMF
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Temperature : 120–140°C
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Time : 48–72 hours
For example, ethyl 3-iodobenzoate and 2-cyanophenyl iodide react in dimethyl sulfoxide with CuI and Cs₂CO₃ at 130°C for 60 hours . The lower yield compared to Suzuki coupling is attributed to side reactions such as homo-coupling.
Comparative Analysis of Synthetic Methods
Parameter | Suzuki-Miyaura Coupling | Ullmann Coupling |
---|---|---|
Catalyst Cost | High (Pd-based) | Low (Cu-based) |
Reaction Time | 12–48 hours | 48–72 hours |
Yield | 65–75% | 40–50% |
Functional Group Tolerance | Broad | Limited |
Scalability | Excellent | Moderate |
The Suzuki method is preferred for its efficiency and compatibility with sensitive functional groups like esters and nitriles . However, the Ullmann approach remains relevant for large-scale productions where palladium costs are prohibitive.
Optimization Strategies for Improved Yields
Ligand Design in Suzuki Coupling
Bulky phosphine ligands (e.g., SPhos) enhance catalytic activity by stabilizing the palladium center, increasing yields to 80–85%.
Solvent Effects
A mixed solvent system (toluene/ethanol/water) improves boronic acid solubility and reduces side-product formation .
Microwave-Assisted Synthesis
Microwave irradiation at 150°C reduces reaction time to 2–4 hours while maintaining yields above 70% .
Industrial-Scale Production Considerations
For commercial manufacturing, continuous flow reactors are employed to enhance heat and mass transfer. Key parameters include:
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Residence Time : 30–60 minutes
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Catalyst Loading : 0.5–1 mol% Pd
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Throughput : 5–10 kg/day per reactor
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’-cyanobiphenyl-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2’-cyanobiphenyl-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2’-cyanobiphenyl-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyano group and ester functionality can participate in various chemical interactions, contributing to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ethyl 4'-cyanobiphenyl-3-carboxylate
Ethyl 4'-cyanobiphenyl-3-carboxylate is a positional isomer of the target compound, differing only in the placement of the cyano group (4' vs. 2'). Both share the molecular formula C₁₆H₁₃NO₂ (MW: 263.28 g/mol) but exhibit distinct physicochemical properties due to substituent orientation. However, commercial discontinuation of both compounds suggests challenges in synthesis or stability .
Heterocyclic Analogues: Thiophene-Pyridine Derivatives
5-(6-Chloro-pyridin-3-yl)-thiophene-2-carboxylic acid ethyl ester (C₁₃H₁₁ClN₂O₂S, MW: 306.75 g/mol) replaces the biphenyl core with a thiophene-pyridine hybrid. The chlorine atom at the pyridine ring and the ethyl ester group introduce distinct electronic and steric effects. Unlike Ethyl 2'-cyanobiphenyl-3-carboxylate, this compound lacks a cyano group, reducing polarity but enhancing lipophilicity, which may influence membrane permeability in biological systems .
Benzothiophene-Based Esters
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (C₁₂H₁₁ClO₂S, MW: 254.73 g/mol) substitutes the biphenyl system with a benzothiophene scaffold. This difference could impact binding affinity in molecular interactions .
Comparative Data Table
Key Research Findings
- Structural Flexibility: The biphenyl core in this compound allows for π-π stacking interactions, whereas benzothiophene and thiophene-pyridine derivatives exhibit restricted conformational mobility .
- However, experimental solubility data remain sparse.
Biological Activity
Ethyl 2'-cyanobiphenyl-3-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on available research findings.
Chemical Structure and Synthesis
This compound features a biphenyl structure with a cyano group and an ethyl carboxylate moiety. Its molecular formula is , and it possesses a molecular weight of 251.28 g/mol. The compound can be synthesized through various methods, including electrophilic aromatic substitution and coupling reactions, which allow for the introduction of the cyano and carboxylate groups onto the biphenyl backbone.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group may participate in nucleophilic attacks, while the ester functionality can influence metabolic pathways. This compound's unique structure allows it to exert effects that are beneficial in various biological contexts.
Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Streptococcus pyogenes
- Klebsiella pneumoniae
The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could serve as a potential antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal strains such as:
- Aspergillus flavus
- Candida albicans
The antifungal efficacy was evaluated through standard susceptibility testing methods, indicating that this compound could be a candidate for developing antifungal therapies .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations into its effects on cancer cell lines have shown:
- Induction of apoptosis in treated cells.
- Alterations in cell cycle progression, particularly arresting cells in the S phase.
These findings highlight the potential for this compound to be developed into an anticancer agent, particularly against breast cancer cell lines such as MCF-7 .
Case Studies and Research Findings
Several research studies have focused on the biological activities of this compound:
- Antibacterial Efficacy : A study found that derivatives of this compound exhibited varying degrees of antibacterial activity, with some compounds showing MIC values comparable to standard antibiotics like ceftriaxone .
- Antifungal Screening : In another investigation, synthesized derivatives were tested against common fungal pathogens, revealing promising antifungal activity across multiple strains .
- Cytotoxicity Testing : Research on the cytotoxic effects of this compound indicated significant inhibition of cancer cell growth, suggesting a mechanism involving apoptosis and cell cycle disruption .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Cyano group at 2' position; ethoxycarbonyl group | Antibacterial, antifungal |
Mthis compound | Methyl ester instead of ethyl; similar structure | Antibacterial |
4'-Cyanobiphenyl-3-carboxylic acid | Carboxylic acid derivative; different functional groups | Potentially anticancer |
This table illustrates how this compound compares with structurally similar compounds regarding their biological activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl 2'-cyanobiphenyl-3-carboxylate?
this compound can be synthesized via base-catalyzed condensation reactions. A typical protocol involves dissolving precursors (e.g., substituted acetophenones and aldehydes) in ethanol under ice-cooled conditions (276–278 K), followed by addition of aqueous KOH and stirring at room temperature for 24 hours. Acidification with HCl (pH 3–4) precipitates the product, which is filtered and washed with water/ethanol . Key parameters include stoichiometric control of reactants, temperature modulation to avoid side reactions, and purification via recrystallization.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
H and C NMR are critical for confirming regiochemistry and functional group integrity. For example, the ester carbonyl ( ~165–170 ppm) and cyano group ( ~115–120 ppm) exhibit distinct C shifts. Coupling patterns in H NMR (e.g., aromatic protons split by adjacent substituents) help differentiate biphenyl isomers. Cross-validation with X-ray crystallography (e.g., atomic coordinates in Table 2 of ) ensures accuracy .
Q. What analytical techniques are essential for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection ( = 254 nm) is standard for quantifying impurities. Complementary methods include mass spectrometry (ESI-MS) for molecular ion confirmation and differential scanning calorimetry (DSC) to detect polymorphic impurities. Residual solvents are quantified via gas chromatography (GC) .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in spectral interpretations?
Discrepancies between NMR and computational predictions (e.g., unexpected dihedral angles in biphenyl systems) are resolved using single-crystal X-ray diffraction. For example, reports triclinic crystal symmetry () with bond lengths (C–C: 1.48–1.52 Å) and angles confirming steric hindrance effects. SHELX refinement (R = 0.065) validates atomic displacement parameters () and hydrogen bonding networks .
Q. What strategies optimize reaction yields in sterically hindered biphenyl systems?
Steric bulk at the 2'-position (e.g., cyano groups) reduces reactivity. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Catalysis : Pd-mediated cross-coupling (Suzuki-Miyaura) improves biphenyl linkage efficiency.
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <2 hours, minimizing decomposition .
Q. How are computational methods integrated with experimental data for conformational analysis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict ground-state geometries, which are compared to X-ray data. For this compound, torsional angles between biphenyl rings computed via DFT show <5° deviation from crystallographic values, validating computational models .
Q. Methodological Notes
Properties
IUPAC Name |
ethyl 3-(2-cyanophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)13-8-5-7-12(10-13)15-9-4-3-6-14(15)11-17/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXNJYFEBJWFCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618689 | |
Record name | Ethyl 2'-cyano[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131379-35-6 | |
Record name | Ethyl 2′-cyano[1,1′-biphenyl]-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131379-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2'-cyano[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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